The synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate typically involves several key steps:
The molecular structure of methyl 4H-thieno[3,2-c]chromene-2-carboxylate can be described as follows:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate participates in various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential applications in medicinal chemistry.
The mechanism of action for methyl 4H-thieno[3,2-c]chromene-2-carboxylate involves several biochemical pathways:
Research indicates that these compounds may modulate signaling pathways involved in inflammation and immune responses.
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its suitability for various applications in research and industry .
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate has several scientific applications:
The core compound, methyl 4H-thieno[3,2-c]chromene-2-carboxylate (CAS: 126522-01-8), is a fused heterocyclic system with the molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 g/mol [2] [5] [6]. Its IUPAC name explicitly defines the ring fusion: a thiophene ring ([3,2-c]-fused) bridged with a chromene moiety, esterified at the 2-position with a methoxy group. Key identifiers include:
COC(=O)C1=CC2COC3C=CC=CC=3C=2S1 [2] SSWWLCIIZQNEAE-UHFFFAOYSA-N [2] COC(=O)C1=CC2COC3=CC=CC=C3C2=S1 (standardized representation) [6] The structure integrates a thiophene (sulfur-containing) ring and a benzopyran (oxygen-containing) ring, creating a planar scaffold. The methyl ester (–COOCH₃) at C-2 is pivotal for electronic delocalization and synthetic derivatization [5].
Table 1: Atomic Composition of Methyl 4H-Thieno[3,2-c]chromene-2-carboxylate
| Element | Count | Hybridization Role |
|---|---|---|
| Carbon (C) | 13 | Ring fusion backbone |
| Hydrogen (H) | 10 | Saturation |
| Oxygen (O) | 3 | Ester, ether groups |
| Sulfur (S) | 1 | Thiophene heteroatom |
Structural analogues arise from modifications at two sites: the chromene methyl group (C-8) or the ester moiety. Key derivatives and their properties are compared below:
Table 2: Structural Analogues of Methyl 4H-Thieno[3,2-c]chromene-2-carboxylate
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| Methyl 4H-thieno[3,2-c]chromene-2-carboxylate | C₁₃H₁₀O₃S | 246.28 | Reference core structure | 126522-01-8 |
| 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid | C₁₃H₁₀O₃S | 246.28 | –CH₃ at C-8; –COOH at C-2 | N/A (Sigma: JRD0782) |
| Cyanomethyl 4H-thieno[3,2-c]chromene-2-carboxylate | C₁₄H₉NO₃S | 271.29 | –CH₂CN ester group | N/A (PubChem CID: 7620921) |
| N'-[(E)-(4-chlorophenyl)methylidene]-8-methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide | C₂₀H₁₅ClN₂O₂S | 382.86 | –CH₃ at C-8; hydrazide at C-2 | N/A |
Key Observations:
Nuclear Magnetic Resonance (NMR):While experimental NMR data for the parent compound is limited in the sourced literature, its 8-methyl carboxylic acid analogue (C₁₃H₁₀O₃S) exhibits the following in DMSO-d₆ [3] [9]:
For the carbohydrazide derivative (C₂₀H₁₅ClN₂O₂S), key ¹H NMR signals include [9]:
Infrared (IR) Spectroscopy:Critical vibrational modes for the core compound and analogues include:
Table 3: IR Assignments for Methyl 4H-Thieno[3,2-c]chromene-2-carboxylate and Analogues
| Vibration Mode | Frequency Range (cm⁻¹) | Functional Group | Source Compound |
|---|---|---|---|
| ν(C=O) | 1700–1720 | Ester carbonyl | Core compound |
| ν(C=O) | 1660–1690 | Carboxylic acid/carbohydrazide | 8-Methyl acid derivative |
| ν(C-O) | 1200–1260 | Chromene ether | All analogues |
| δ(O-H) | 2500–3300 (broad) | Carboxylic acid dimer | 8-Methyl acid derivative |
Mass Spectrometry:The molecular ion peak for methyl 4H-thieno[3,2-c]chromene-2-carboxylate is expected at m/z 246.28 (M⁺), with fragmentation patterns likely involving:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: